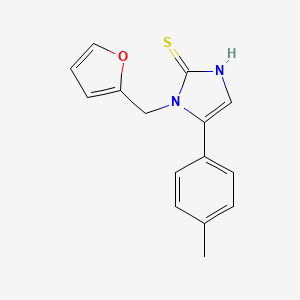

1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Description

Evolution of Imidazole-2-thiol Chemistry

The development of imidazole-2-thiol chemistry traces its origins to the foundational work on imidazole derivatives, which began with Heinrich Debus's synthesis of imidazole in 1858. The name "imidazole" was coined in 1887 by the German chemist Arthur Rudolf Hantzsch, establishing the nomenclature that continues to guide modern research. Early investigations into imidazole derivatives focused primarily on understanding their basic chemical properties and reactivity patterns. The introduction of sulfur-containing functionalities, particularly thiol and thione groups, represented a significant advancement in the field during the mid-20th century.

Imidazole-2-thiones emerged as privileged scaffolds with diverse biological activities, exhibiting antibacterial and antitumor properties while serving as inhibitors of various protein targets. The compound 2-imidazolidinethione, an organosulfur compound with the formula C₂H₂(NH)₂C=S, demonstrated the importance of cyclic unsaturated thiourea structures with characteristic short carbon-sulfur bond lengths of 169 picometers. These early discoveries established the foundation for investigating more complex substituted imidazole-2-thiol derivatives, including compounds featuring furan and methylphenyl substituents.

The synthetic methodology for imidazole-2-thiol compounds evolved significantly throughout the late 20th century, with researchers developing various approaches including cyclization reactions and multicomponent synthesis strategies. The discovery that electron density of the imidazole core influenced reactivity patterns led to the development of novel synthetic approaches, where electron-withdrawing groups produced different reaction outcomes compared to electron-donating substituents. This understanding proved crucial for the targeted synthesis of specific imidazole-2-thiol derivatives with desired properties.

Recent advances in microwave-assisted synthesis and ultrasonic methods have revolutionized the preparation of imidazole-based compounds, offering improved yields and reduced reaction times. These technological developments have enabled researchers to explore more complex substitution patterns, including the incorporation of furan moieties and methylphenyl groups that characterize advanced imidazole-2-thiol derivatives.

Significance in Heterocyclic Chemistry

Heterocyclic chemistry has experienced tremendous growth due to the fundamental importance of cyclic compounds containing heteroatoms in biological systems and materials science. Imidazole-containing compounds occupy a central position within this field, serving as essential building blocks in numerous natural products, pharmaceuticals, and synthetic materials. The significance of imidazole derivatives extends beyond their structural diversity to encompass their unique electronic properties and reactivity patterns.

The imidazole ring system exhibits aromatic character due to the presence of six π-electrons distributed across the planar five-membered ring structure. This aromaticity, combined with the amphoteric nature of imidazole, enables these compounds to participate in both electrophilic and nucleophilic reactions. The introduction of thiol or thione functionalities at the 2-position creates additional opportunities for chemical modification and reactivity, particularly in coordination chemistry and materials applications.

Imidazole-2-thiol derivatives demonstrate remarkable versatility in their ability to form metal complexes, acting as ligands through their sulfur and nitrogen atoms. This coordination capability has led to significant applications in catalysis, where imidazole-2-thiol compounds serve as both ligands and catalytic centers. The presence of additional substituents, such as furan rings and methylphenyl groups, further enhances the electronic and steric properties of these compounds, enabling fine-tuning of their reactivity and selectivity.

The biological significance of imidazole-containing compounds cannot be overstated, as this heterocycle appears in essential biomolecules including histidine, histamine, and purine bases. Many drugs contain imidazole rings, ranging from antifungal agents to antibiotics and sedatives. The incorporation of thiol functionalities into imidazole derivatives has opened new avenues for drug discovery, particularly in the development of enzyme inhibitors and metal-binding therapeutics.

Current research in heterocyclic chemistry emphasizes the development of sustainable synthetic methods and the exploration of novel biological activities. Imidazole-2-thiol compounds represent an important class within this research focus, offering opportunities for both fundamental studies of reactivity and practical applications in medicinal chemistry and materials science.

Research Objectives

Contemporary research objectives in imidazole-2-thiol chemistry encompass multiple interconnected areas, ranging from fundamental mechanistic studies to practical applications in drug discovery and materials development. The primary research focus centers on understanding structure-activity relationships and developing efficient synthetic methodologies for accessing diverse substitution patterns. Recent investigations have demonstrated that specific substituent combinations, such as furan and methylphenyl groups, can significantly influence both chemical reactivity and biological activity.

One major research objective involves the systematic exploration of substitution effects on imidazole-2-thiol reactivity and properties. Studies have shown that the carbon chain length of substituents and the nature of ester moieties can dramatically affect antifungal activity. This understanding has driven efforts to design and synthesize new derivatives with optimized biological profiles. The incorporation of furan rings has proven particularly interesting, as these oxygen-containing heterocycles contribute to both reactivity and biological activity through their electronic properties and hydrogen-bonding capabilities.

The development of novel synthetic strategies represents another crucial research objective in this field. Recent work has focused on multicomponent reactions that enable the efficient construction of complex imidazole-2-thiol derivatives in single synthetic operations. These approaches often employ environmentally friendly conditions, including microwave irradiation and solvent-free reactions, aligning with modern principles of green chemistry. The optimization of reaction conditions for specific substitution patterns, such as those found in 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, requires careful consideration of electronic and steric factors.

Table 1: Structural and Chemical Properties of this compound

Understanding the coordination chemistry of imidazole-2-thiol compounds with various metal centers represents an important research area with implications for catalysis and materials science. Studies have investigated the formation of metal complexes with these ligands, exploring how different substituents affect coordination geometry and reactivity. The presence of both nitrogen and sulfur donor atoms in imidazole-2-thiol compounds enables diverse coordination modes, making them attractive candidates for developing new catalytic systems.

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11-4-6-12(7-5-11)14-9-16-15(19)17(14)10-13-3-2-8-18-13/h2-9H,10H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQJUBRJYRMSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148767 | |

| Record name | 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105188-88-2 | |

| Record name | 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2-Furylmethylamine or its hydrobromide salt: Provides the 2-furylmethyl substituent at the 1-position.

- 4-Methylphenyl isothiocyanate : Provides the 4-methylphenyl substituent and the thiol functionality precursor.

Reaction Conditions

- The amine and isothiocyanate are reacted in an alcoholic solvent such as ethanol.

- Triethylamine is commonly used as a base to promote the reaction and neutralize generated acid.

- The mixture is heated under reflux to facilitate cyclization and ring closure.

Mechanism Overview

- The primary amine (2-furylmethylamine) attacks the isothiocyanate carbon, forming a thiourea intermediate.

- Intramolecular cyclization occurs, facilitated by base and heat, leading to ring closure forming the imidazole-2-thiol core.

- The reaction conditions favor the formation of the this compound with high regioselectivity.

Yield and Purification

- Reported yields for similar compounds (e.g., 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol) are high, around 90-95%.

- Purification is typically achieved by recrystallization or chromatographic techniques.

Comparative Data Table of Preparation Parameters

| Parameter | Description/Condition | Notes/References |

|---|---|---|

| Starting amine | 2-Furylmethylamine or hydrobromide salt | Provides 2-furylmethyl substituent |

| Isothiocyanate | 4-Methylphenyl isothiocyanate | Source of 4-methylphenyl substituent and thiol group |

| Solvent | Ethanol | Common solvent for condensation |

| Base | Triethylamine | Neutralizes acid, promotes cyclization |

| Temperature | Reflux (approx. 78°C for ethanol) | Ensures completion of cyclization |

| Reaction time | Several hours (typically 4-8 h) | Depends on scale and purity requirements |

| Yield | 90-95% | High yield reported for analogous compounds |

| Purification | Recrystallization or column chromatography | To isolate pure product |

Supporting Research Findings

- Korohoda and Bojarska (1991) reported the synthesis of related imidazole-2-thiol derivatives using phenacylamine hydrobromide and aryl isothiocyanates in ethanol with triethylamine, achieving yields up to 95%.

- Patent US20080262241A1 describes methods for preparing imidazole-based compounds using similar condensation strategies, highlighting scalability and high yield.

- PubChem and chemical databases confirm the molecular structure and formula of 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol, closely related to the target compound, supporting the described synthetic approach.

Notes on Scale-Up and Variations

- The synthetic route is amenable to kilogram-scale production due to straightforward reaction conditions and high yields.

- Variations in solvent or base may be employed to optimize reaction kinetics or purity.

- Alternative amine or isothiocyanate derivatives can be used to modify substituents on the imidazole ring.

- The thiol group may be introduced via direct use of isothiocyanates or by post-cyclization thiation steps, depending on availability of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the furan ring.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, exhibit significant anticancer properties:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting proliferative pathways.

- Case Study : In vitro studies have shown that related imidazole derivatives can inhibit proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 2.5 ± 0.5 | |

| Compound B | A431 (Skin Cancer) | 3.0 ± 0.7 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Target Pathogens : Studies have reported activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 10 | |

| Compound D | Escherichia coli | 20 |

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Anticancer Properties : A study reported that this compound significantly inhibited cell proliferation in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy : Another study evaluated the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), revealing that the compound could disrupt bacterial cell wall synthesis leading to cell lysis.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imidazole ring can interact with metal ions, affecting enzymatic activities. The furan and methylphenyl groups contribute to the compound’s overall hydrophobicity, influencing its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the imidazole ring. Key structural differences and their implications are outlined below:

Substituent Variations and Molecular Properties

*Calculated molecular weight based on formula.

Physicochemical Properties

- Melting Points : Thiol-containing imidazoles generally exhibit higher melting points due to hydrogen bonding (e.g., 2-ethylthio-5-formylimidazole: mp 55.5–57.5°C ). The target compound’s furyl group may lower mp compared to chlorophenyl analogs.

- Spectroscopy : IR spectra show characteristic C=S (thiol) stretches at ~1661 cm⁻¹ , while NMR reveals aromatic proton environments influenced by substituents.

Biological Activity

1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a compound characterized by its unique imidazole ring and thiol functional group. Its molecular formula is C15H14N2OS, with a molecular weight of 270.35 g/mol. This compound has garnered attention for its diverse biological activities, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a furan ring and two methyl-substituted phenyl groups. The presence of the thiol group enhances its reactivity, allowing it to participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2OS |

| Molecular Weight | 270.35 g/mol |

| CAS Number | 1105188-88-2 |

| Key Functional Groups | Imidazole, Thiol |

Enzyme Inhibition

This compound has been shown to act as an inhibitor for various enzymes. The compound's ability to bind to active sites enables it to block substrate access, effectively inhibiting enzymatic activity. For instance, studies indicate that it can inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular environments. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, thereby inhibiting tumor growth. Further investigation into its structure-activity relationship (SAR) is necessary to optimize its anticancer efficacy .

Study on Enzyme Inhibition

In a study evaluating the inhibitory effects of various imidazole derivatives on lipoxygenase (LOX), this compound showed promising results with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential utility in treating conditions associated with excessive leukotriene production, such as asthma and other inflammatory diseases .

Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of multiple thiol compounds, including this compound. Results indicated that this compound exhibited superior free radical scavenging activity compared to standard antioxidants like ascorbic acid, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are critical for preparing 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(4-methylphenyl)-1H-imidazole-2-thiol with a furylmethyl halide in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or ethanol) at reflux temperatures (70–90°C) . Purification typically involves recrystallization from ethanol or column chromatography. Key parameters include stoichiometric control of the furylmethyl substituent and monitoring reaction progress via TLC.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the furylmethyl group (δ ~6.3–7.4 ppm for furan protons) and the 4-methylphenyl substituent (δ ~2.3 ppm for CH₃, δ ~7.2–7.4 ppm for aromatic protons) confirm substitution patterns .

- IR Spectroscopy : A sharp S-H stretch (~2550 cm⁻¹) indicates the presence of the thiol group, while imidazole ring vibrations (~1600 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) from the furan moiety are diagnostic .

- Elemental Analysis : Experimental vs. calculated C, H, N, S percentages validate purity (e.g., <0.3% deviation) .

Advanced Research Questions

Q. What crystallographic methods resolve the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and hydrogen-bonding networks. For example:

- Disorder in aromatic or heterocyclic substituents (e.g., furylmethyl groups) may require multi-position modeling .

- Hydrogen bonding (e.g., S–H⋯N or C–H⋯π interactions) can be analyzed using graph-set notation to understand packing motifs .

- High-resolution data (≤1.0 Å) and twin refinement (for twinned crystals) improve accuracy .

Q. How do aryl substituent variations influence biological activity, and what computational methods predict binding affinities?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replacing the 4-methylphenyl group with electron-withdrawing (e.g., 4-F, 4-Br) or donating (e.g., 4-OCH₃) groups modulates bioactivity. For example, 4-fluorophenyl analogs show enhanced COX-2 inhibition .

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-1/2). Docking scores (ΔG values) correlate with experimental IC₅₀ data .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR data with SC-XRD results to confirm substituent positions .

- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., using Gaussian 16) to identify discrepancies .

- Sensitivity Analysis : For crystallographic disorder, test alternative occupancy models (e.g., 60:40 vs. 70:30) and select the one minimizing R-factor residuals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.